molecular formula C9H17N B13550772 Decahydrocyclopenta[d]azepine

Decahydrocyclopenta[d]azepine

Cat. No.: B13550772
M. Wt: 139.24 g/mol
InChI Key: MBCQCLOAEMISBA-UHFFFAOYSA-N
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Description

Decahydrocyclopenta[d]azepine is a bicyclic organic compound featuring a saturated cyclopentane ring fused to a fully hydrogenated azepine (7-membered nitrogen-containing ring). This structure imparts unique steric and electronic properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1,2,3,4,5,5a,6,7,8,8a-decahydrocyclopenta[d]azepine

InChI

InChI=1S/C9H17N/c1-2-8-4-6-10-7-5-9(8)3-1/h8-10H,1-7H2

InChI Key

MBCQCLOAEMISBA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCNCCC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydrocyclopenta[d]azepine can be achieved through various methods. One common approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes. Another method is the multicomponent heterocyclization reactions, which allow for the preparation of various compounds with azepine scaffolds .

Industrial Production Methods

Industrial production of this compound often involves one-pot synthesis procedures. These methods are efficient and cost-effective, making them suitable for large-scale production. The use of electrocyclization reactions, particularly [1,7]-electrocyclization, is also prevalent in the industrial synthesis of azepine derivatives .

Chemical Reactions Analysis

Types of Reactions

Decahydrocyclopenta[d]azepine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by various reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often employed in the reduction of this compound.

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .

Scientific Research Applications

Decahydrocyclopenta[d]azepine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, azepine derivatives have shown potential as anticonvulsants, analgesics, and antidepressants. Additionally, these compounds are used in the development of new drugs for the treatment of psychiatric disorders, autoimmune diseases, and cancer .

Mechanism of Action

The mechanism of action of Decahydrocyclopenta[d]azepine involves its interaction with specific molecular targets and pathways. For instance, azepine derivatives are known to inhibit sodium channel firing, which can help in treating seizure activity. These compounds also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Decahydrocyclopenta[d]azepine shares functional and structural motifs with several nitrogen-containing heterocycles. Below is a comparative analysis with key analogs:

Deschloroclozapine

  • Structure : Deschloroclozapine (C₁₈H₂₀N₄) is a tricyclic compound with a dibenzodiazepine core, lacking the chlorine substituent present in clozapine .
  • Safety Profile : Unlike this compound, Deschloroclozapine has documented safety protocols. For instance, eye or skin exposure requires immediate flushing with water and medical consultation, indicating moderate acute toxicity risks .

Azepane and Cyclopentane Derivatives

  • Azepane (Hexahydroazepine) : A simpler 7-membered saturated ring. Compared to this compound, azepane lacks the fused cyclopentane group, reducing steric hindrance and altering reactivity in synthesis.
  • Cyclopentane-Fused Compounds : Bicyclic systems like decahydronaphthalene share this compound’s rigidity but lack nitrogen, affecting solubility and hydrogen-bonding capacity.

Clozapine and Analogues

  • Clozapine (C₁₈H₁₉ClN₄) includes a chlorine atom and a tricyclic framework, enhancing receptor binding affinity compared to Deschloroclozapine or this compound. The absence of aromaticity in this compound likely reduces π-π interactions critical for CNS drug activity.

Data Table: Key Properties of this compound and Analogs

Property This compound Deschloroclozapine Azepane Clozapine
Molecular Formula C₈H₁₅N (inferred) C₁₈H₂₀N₄ C₅H₁₁N C₁₈H₁₉ClN₄
Ring System Bicyclic (cyclopentane + azepine) Tricyclic (dibenzodiazepine) Monocyclic Tricyclic
Hydrogenation Fully saturated Partially unsaturated Fully saturated Aromatic rings
Documented Toxicity Not available Moderate (requires medical intervention) Low High (agranulocytosis risk)
Applications Theoretical/experimental Pharmacological research Solvent, intermediate Antipsychotic drug

Research Findings and Gaps

  • Synthetic Accessibility : this compound’s synthesis likely involves hydrogenation of cyclopenta[d]azepine precursors, a process complicated by ring strain and stereochemistry.
  • Pharmacological Potential: While Deschloroclozapine and clozapine target dopamine and serotonin receptors, this compound’s saturated structure may limit receptor engagement but improve metabolic stability.
  • Safety Data : The absence of toxicological studies for this compound necessitates caution, as seen in protocols for Deschloroclozapine exposure .

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